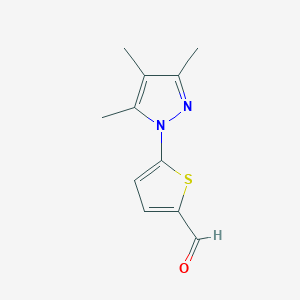
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol This compound features a pyrazole ring substituted with a trimethyl group and a thiophene ring substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethylpyrazole with thiophene-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with desired properties.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but lacks the trimethyl substitution on the pyrazole ring.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Contains a methoxyphenyl group instead of the pyrazole ring.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
Uniqueness
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both the trimethyl-substituted pyrazole ring and the thiophene-2-carbaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Biological Activity
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiophene ring fused with a pyrazole moiety, featuring a trimethyl substitution on the pyrazole ring and an aldehyde functional group. Its molecular formula is C11H12N2S, with a molecular weight of approximately 220.29 g/mol. The presence of the aldehyde group enhances its reactivity, making it a versatile intermediate for further chemical modifications.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, compounds derived from similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell membranes .
- Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines like MCF-7 and MDA-MB-231. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and apoptosis, showing promise as a lead compound in cancer therapy .
- Anti-inflammatory Effects : The anti-inflammatory potential of related pyrazole derivatives has been documented, suggesting that this compound may also exhibit similar effects by modulating inflammatory pathways and reducing cytokine production .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been suggested that pyrazole derivatives can inhibit enzymes involved in tumor growth and inflammation .
- Cellular Interaction : Molecular docking studies indicate that variations in the substitution patterns on the pyrazole or thiophene rings can significantly influence binding interactions with biological targets, enhancing their efficacy.
- Synergistic Effects : Some studies have explored the synergistic effects of this compound when used in combination with established chemotherapeutic agents like doxorubicin, showing enhanced cytotoxicity against resistant cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-(3,4,5-trimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-7-8(2)12-13(9(7)3)11-5-4-10(6-14)15-11/h4-6H,1-3H3 |
InChI Key |
PKLSXDOAXUJTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=C(S2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















